molecular formula C17H15NO3S B5853800 2-HYDROXY-N~1~-{3-[4-(METHYLSULFANYL)PHENYL]ACRYLOYL}BENZAMIDE

2-HYDROXY-N~1~-{3-[4-(METHYLSULFANYL)PHENYL]ACRYLOYL}BENZAMIDE

Cat. No.: B5853800
M. Wt: 313.4 g/mol
InChI Key: RJNQFQUPEYSAQY-DHZHZOJOSA-N
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Description

2-HYDROXY-N~1~-{3-[4-(METHYLSULFANYL)PHENYL]ACRYLOYL}BENZAMIDE is a complex organic compound that features a benzamide core with a hydroxy group and a methylsulfanyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-HYDROXY-N~1~-{3-[4-(METHYLSULFANYL)PHENYL]ACRYLOYL}BENZAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 2-hydroxybenzamide with 3-[4-(methylsulfanyl)phenyl]acryloyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-HYDROXY-N~1~-{3-[4-(METHYLSULFANYL)PHENYL]ACRYLOYL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the acryloyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Ethers, esters.

Scientific Research Applications

2-HYDROXY-N~1~-{3-[4-(METHYLSULFANYL)PHENYL]ACRYLOYL}BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-HYDROXY-N~1~-{3-[4-(METHYLSULFANYL)PHENYL]ACRYLOYL}BENZAMIDE involves its interaction with various molecular targets. The hydroxy and acryloyl groups can form hydrogen bonds and participate in nucleophilic attacks, respectively. The methylsulfanyl group can undergo oxidation, affecting the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-3-methyl-N-[4-(methylsulfanyl)phenyl]benzamide
  • 2-Hydroxy-N-[4-(methylsulfanyl)phenyl]benzamide

Properties

IUPAC Name

2-hydroxy-N-[(E)-3-(4-methylsulfanylphenyl)prop-2-enoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3S/c1-22-13-9-6-12(7-10-13)8-11-16(20)18-17(21)14-4-2-3-5-15(14)19/h2-11,19H,1H3,(H,18,20,21)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNQFQUPEYSAQY-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=CC(=O)NC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C/C(=O)NC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401326475
Record name 2-hydroxy-N-[(E)-3-(4-methylsulfanylphenyl)prop-2-enoyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401326475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793555
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

690964-41-1
Record name 2-hydroxy-N-[(E)-3-(4-methylsulfanylphenyl)prop-2-enoyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401326475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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